Glucosamine Sulfate
Overview
Description
Bis(2-ammonio-2-deoxy-D-glucose) sulphate, also known as Glucosamine sulfate, is a compound with the molecular formula 2C6H13NO5.H2O4S and a molecular weight of 456.42 . It is an amino sugar (2-amino, 2-deoxyglucose) present in cell membranes.
Molecular Structure Analysis
The molecular structure of Bis(2-ammonio-2-deoxy-D-glucose) sulphate consists of two molecules of 2-ammonio-2-deoxy-D-glucose and one molecule of sulphate . The molecular formula is 2(C6H13NO5).H2SO4 .Scientific Research Applications
Bis(2-methoxyethyl)aminosulfur Trifluoride, a related compound, is effective for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, suggesting potential applications in organic synthesis and fluorination reactions (Lal, Pez, Pesaresi, & Prozonic, 1999).
2-Amino-2-deoxy-D-glucose reacts with lysine under simulated physiological conditions to form browning products with characteristic optical and fluorescent properties, which may be relevant for understanding Maillard reaction products in food and biological systems (Candiano et al., 1988).
Bis(ammonio)alkane-type compounds, which include bis(ammonio) derivatives of glucose, have been studied as muscarinic allosteric modulators, indicating potential applications in pharmacology and receptor studies (Raasch et al., 2002).
Gold electrodes modified with bis(4-pyridyl) disulfide, a structurally similar compound to Bis(2-ammonio-2-deoxy-D-glucose) sulphate, show potential applications in electrochemical sensing and biosensor development for glucose detection (Murthy & Sharma, 1998).
Safety and Hazards
Specific safety and hazard information for Bis(2-ammonio-2-deoxy-D-glucose) sulphate is not provided in the search results. General safety measures for handling chemicals, such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition, should be followed .
Mechanism of Action
Target of Action
Bis(2-ammonio-2-deoxy-D-glucose) sulphate, also known as Glucosamine sulfate, primarily targets the cartilage and joint fluid . It plays a crucial role in the formation and repair of cartilage.
Mode of Action
It is believed to interact with the cartilage cells, promoting the synthesis of certain components of the cartilage matrix .
Biochemical Pathways
The compound is involved in the biochemical pathways related to cartilage formation and repair. It may affect the synthesis of glycosaminoglycans, proteoglycans, and hyaluronic acid, which are key components of the cartilage matrix and joint fluid .
Pharmacokinetics
It is known to be easily soluble in water , suggesting that it may have good bioavailability
Result of Action
The action of Bis(2-ammonio-2-deoxy-D-glucose) sulphate results in the potential alleviation of symptoms associated with joint conditions such as arthritis . By promoting the synthesis of cartilage components, it may help maintain the structural integrity of the joints and improve joint function .
Action Environment
The action, efficacy, and stability of Bis(2-ammonio-2-deoxy-D-glucose) sulphate can be influenced by various environmental factors. For instance, the pH of the environment may affect its solubility and hence its bioavailability. Moreover, factors such as temperature and humidity could potentially impact its stability .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO5.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t2*3-,4+,5+,6+;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBMPZUVDTASE-HXIISURNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14999-43-0, 29031-19-4 | |
Record name | Glucosamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014999430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-glucosamine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUCOSAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FW7WLR731 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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